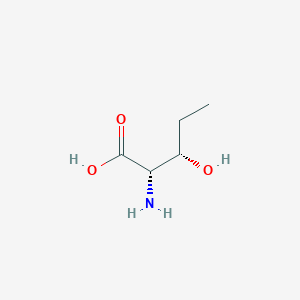

(2S,3S)-2-Amino-3-hydroxypentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906214 | |

| Record name | 3-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-66-0 | |

| Record name | 3-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Significance of L-threo-beta-hydroxynorvaline in Nature

Content Type: Technical Reference Guide Audience: Researchers, Biochemists, and Drug Development Scientists

Executive Summary: The Threonine Imposter

L-threo-beta-hydroxynorvaline (HNV) represents a fascinating case study in molecular mimicry. Structurally identical to the canonical amino acid L-threonine—differing only by the extension of a side-chain methyl to an ethyl group—HNV acts as a potent "Trojan horse" in biological systems.[1] Its significance in nature is defined by two opposing roles: as a cytotoxic antimetabolite that hijacks protein synthesis machinery, and as a functional adaptation in the tRNA of hyperthermophilic bacteria.[1]

For drug developers, HNV offers a template for designing antimicrobial agents that exploit aminoacyl-tRNA synthetase (aaRS) fidelity errors.[1] For biochemists, it serves as a probe for understanding the limits of translational accuracy and protein folding stability.[1]

Chemical Identity & Structural Isosterism

Before analyzing its biological effects, one must understand the precise stereochemical environment that allows HNV to mimic threonine.[1]

| Feature | L-Threonine (Canonical) | L-threo-beta-hydroxynorvaline (HNV) |

| Formula | C₄H₉NO₃ | C₅H₁₁NO₃ |

| Side Chain | Hydroxyethyl (-CH(OH)CH₃) | Hydroxypropyl (-CH(OH)CH₂CH₃) |

| Stereochemistry | (2S, 3R) | (2S, 3R) |

| Van der Waals Vol. | ~116 ų | ~133 ų |

| Hydropathy Index | -0.7 (Neutral/Polar) | More hydrophobic (Ethyl vs Methyl) |

Key Insight: The "threo" configuration is critical. The spatial arrangement of the hydroxyl and amino groups in L-threo-HNV perfectly matches L-threonine, allowing it to dock into enzyme active sites designed for the canonical amino acid.

Mechanism of Action: Translational Fidelity Escape

The primary biological significance of HNV lies in its ability to bypass the "double-sieve" editing mechanisms of Threonyl-tRNA Synthetase (ThrRS) .[1]

The ThrRS Hijacking Mechanism

Protein synthesis relies on aaRS enzymes to pair the correct amino acid with its cognate tRNA.[1][2] ThrRS typically discriminates against Serine (too small) and Valine (isosteric but non-polar).[1] However, HNV presents a unique challenge:

-

Activation (Sieve 1): HNV fits into the synthetic active site of ThrRS. The zinc ion (

) in the active site coordinates with the amino and hydroxyl groups of HNV just as it does with Threonine.[1] The extra methylene group in HNV is accommodated by the binding pocket's plasticity.[1] -

Editing Failure (Sieve 2): ThrRS possesses an editing domain designed to hydrolyze mischarged tRNAs (e.g., Ser-tRNA^Thr).[1] Because HNV is larger than Threonine, it is sterically excluded from the editing site, which is designed to capture smaller analogues.[1]

-

Incorporation: The result is the formation of HNV-tRNA^Thr, which the ribosome accepts, incorporating HNV into nascent polypeptide chains.[1][2]

Consequences of Misincorporation

Once incorporated, the ethyl side chain of HNV protrudes into the protein core.[1]

-

Steric Clashing: In tightly packed hydrophobic cores, the extra methylene group causes steric clashes, destabilizing the tertiary structure.[1]

-

Statistical Proteins: The cell produces a population of "statistical proteins" where Threonine residues are randomly replaced by HNV, leading to misfolding, aggregation, and the heat-shock response.

-

Glycosylation Blockade: HNV incorporated into the Asn-X-Thr/Ser sequon inhibits N-linked glycosylation.[1] The Oligosaccharyltransferase (OST) enzyme requires precise recognition of the Threonine methyl group; the HNV ethyl group disrupts this interaction, preventing glycan attachment.[1]

Natural Occurrence & Biosynthesis

While often studied as a synthetic inhibitor, HNV and its derivatives occur naturally in specific ecological niches.[1]

Hyperthermophilic Adaptation (tRNA Modification)

In a remarkable evolutionary twist, nature uses HNV not as a toxin, but as a stabilizer.[1] In hyperthermophilic bacteria like Thermodesulfobacterium commune, HNV is found as a modification of adenosine at position 37 of tRNA (3' adjacent to the anticodon).[1]

-

Molecule:

-threonylcarbamoyladenosine ( -

Function: The bulkier HNV moiety prevents cross-strand base pairing and stabilizes the codon-anticodon interaction at extremely high temperatures (

), preventing translational errors.[1]

Biosynthetic Pathways

Nature synthesizes HNV primarily through two enzymatic routes, often repurposed for secondary metabolite production.[1]

Figure 1: Dual biosynthetic origins of L-threo-beta-hydroxynorvaline. Route A (Top) involves aldol condensation.[1] Route B (Bottom) involves direct hydroxylation of norvaline.[1]

Experimental Protocols

Protocol: Enzymatic Synthesis of L-threo-HNV

For researchers requiring high-purity HNV for toxicity or crystallographic studies, enzymatic synthesis is superior to chemical methods due to stereochemical control.

Reagents:

-

Enzyme: Recombinant L-Threonine Aldolase (e.g., from Pseudomonas or engineered variants).[1]

-

Substrates: Glycine (1 M), Propanal (1.2 M).[1]

-

Cofactor: Pyridoxal-5'-phosphate (PLP, 0.5 mM).[1]

Workflow:

-

Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 7.5) containing 0.5 mM PLP.[1]

-

Reaction Assembly: Dissolve Glycine to 1 M. Add Propanal slowly (volatile) to 1.2 M. Add enzyme (10 U/mL).

-

Incubation: Incubate at 30°C with gentle shaking for 24 hours.

-

Quenching: Acidify to pH 2.0 with HCl to stop the reaction.

-

Purification:

-

Apply supernatant to a Cation Exchange Column (Dowex 50W).[1]

-

Wash with water to remove unreacted aldehyde.[1]

-

Elute amino acids with 1 M

.[1] -

Separation: Use diastereoselective crystallization or preparative HPLC (C18 column) to separate L-threo from L-erythro isomers (though enzymatic routes are often highly stereoselective).[1]

-

Protocol: Bacterial Growth Inhibition Assay (Toxicity)

To validate biological activity/uptake.[1]

-

Strain: E. coli K-12 (wild type) and E. coli auxotrophs (optional).[1]

-

Media: M9 Minimal Media + Glucose (0.4%).[1] Crucial: Do not use LB, as peptide sources contain competing Threonine.[1]

-

Inoculation: Inoculate at

. -

Treatment: Add HNV at increasing concentrations (0, 10, 50, 100, 500 µM).

-

Rescue Control: In parallel wells, add L-Threonine (1 mM) to demonstrate competitive rescue.

-

Readout: Monitor

over 12 hours.

Visualization of Biological Impact[1]

The following diagram illustrates the "Fidelity Escape" pathway that leads to cellular toxicity.

Figure 2: The Fidelity Escape Pathway.[1] HNV outcompetes Threonine, evades the editing domain of ThrRS, and corrupts the proteome.

References

-

Fidelity Escape by the Unnatural Amino Acid Beta-Hydroxynorvaline. Source: National Institutes of Health (NIH) / PubMed Context:[1] Defines the mechanism of ThrRS hijacking and lack of editing. URL:[Link]

-

Enzymatic Synthesis of L-threo-beta-Hydroxy-alpha-Amino Acids. Source: Applied and Environmental Microbiology Context: Protocols for enzymatic synthesis using hydroxylases.[1] URL:[Link][1]

-

Structure Determination of Amino Acid-Containing Derivatives of Adenosine from tRNA. Source: Oxford Academic / Nucleic Acids Research Context:[1] Identification of HNV in the tRNA of thermophilic bacteria.[1] URL:[Link][1]

-

Effect of the Threonine Analog Beta-Hydroxynorvaline on Glycosylation. Source: PubMed Context:[1][3] Mechanistic insight into how HNV inhibits glycoprotein secretion.[1] URL:[Link]

Sources

thermodynamic stability of 2-amino-3-hydroxypentanoic acid isomers

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-3-Hydroxypentanoic Acid Isomers

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For complex molecules like 2-amino-3-hydroxypentanoic acid, a non-proteinogenic amino acid with two chiral centers, understanding the relative thermodynamic stability of its four stereoisomers—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—is paramount for rational drug design, stereoselective synthesis, and formulation development. This technical guide provides a comprehensive analysis of the structural and energetic factors governing the stability of these isomers. We synthesize field-proven insights with theoretical principles, detailing both computational and experimental methodologies for assessing isomer stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of stereoisomeric control and its impact on molecular properties.

Introduction: The Stereochemical Imperative in Drug Development

In modern pharmacology, the concept of Easson-Stedman's three-point attachment model underscores the necessity of specific three-dimensional arrangements for molecular recognition at biological targets. The presence of multiple chiral centers, as in 2-amino-3-hydroxypentanoic acid, gives rise to stereoisomers (enantiomers and diastereomers) that can exhibit profoundly different biological activities. One isomer may be a potent therapeutic while its enantiomer could be inactive or even toxic.

Thermodynamic stability directly influences the relative populations of isomers at equilibrium, impacting synthetic yields and the long-term stability of the final drug product. A comprehensive understanding of the factors that stabilize one isomer over another is therefore not merely an academic exercise but a foundational requirement for developing safe, effective, and stable medicines. This guide will dissect the structural nuances of 2-amino-3-hydroxypentanoic acid isomers and provide a robust framework for evaluating their relative stabilities.

Structural Analysis of 2-Amino-3-Hydroxypentanoic Acid Stereoisomers

2-Amino-3-hydroxypentanoic acid possesses two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This results in 2² = 4 distinct stereoisomers, which exist as two pairs of enantiomers.

-

Enantiomeric Pair 1 (erythro configuration):

-

Enantiomeric Pair 2 (threo configuration):

-

(2S,3R)-2-amino-3-hydroxypentanoic acid[3]

-

(2R,3S)-2-amino-3-hydroxypentanoic acid

-

The terms erythro and threo are used to describe the relative configuration of the diastereomers. In the erythro form, analogous substituents on adjacent stereocenters can be eclipsed in a Fischer projection. In the threo form, they are on opposite sides. The stability of these isomers is primarily dictated by the interplay of intramolecular forces.

Core Principles Governing Thermodynamic Stability

The relative thermodynamic stability of the 2-amino-3-hydroxypentanoic acid isomers is governed by a delicate balance of non-covalent interactions.

-

Intramolecular Hydrogen Bonding: This is arguably the most significant stabilizing factor. The hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups can act as both hydrogen bond donors and acceptors. The formation of a stable five- or six-membered ring via an intramolecular hydrogen bond can significantly lower the molecule's overall energy. The relative threo or erythro configuration directly controls the feasibility and geometry of these bonds. For β-hydroxy α-amino acids, the threo isomers are often more stable because they can adopt a staggered conformation that minimizes steric strain while simultaneously allowing for a stabilizing hydrogen bond between the side-chain hydroxyl group and a carboxylate oxygen.

-

Steric Hindrance: The spatial arrangement of the ethyl group at C3, the amino group at C2, and the carboxyl group influences conformational preferences. Isomers that can adopt conformations minimizing gauche interactions and steric clashes between bulky groups will be energetically favored.

-

Solvation Effects: The stability of conformers can be significantly altered by the solvent. In aqueous solutions, conformations that maximize exposure of polar groups to the solvent may be favored, potentially disrupting intramolecular hydrogen bonds that are dominant in the gas phase or in non-polar solvents[4].

Computational Assessment of Isomer Stability

First-principles computational studies provide a powerful, predictive tool for evaluating the relative Gibbs free energies of isomers.[5][6] Density Functional Theory (DFT) is a widely trusted method for this purpose.

Expertise & Causality: Why DFT?

We choose DFT, specifically with a functional like B3LYP, because it provides an excellent balance of computational cost and accuracy for systems involving hydrogen bonds. The inclusion of electron correlation effects is crucial for correctly describing these non-covalent interactions, a feature where simpler methods like Hartree-Fock fall short. The choice of basis set, such as cc-pVDZ or 6-31G(d), is critical; it must be flexible enough to describe the electron distribution around all atoms, including the diffuse orbitals involved in hydrogen bonding.[4][7]

Mandatory Visualization: Computational Workflow

Caption: Workflow for determining isomer stability via DFT.

Protocol: DFT-Based Thermodynamic Stability Analysis

-

Structure Generation:

-

Construct 3D models of the four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S) in a molecular modeling program (e.g., Avogadro, GaussView). Ensure correct stereochemistry at C2 and C3.

-

-

Initial Conformational Search:

-

Rationale: To avoid converging on a local energy minimum, a thorough search of the conformational space is essential.

-

Perform a systematic search by rotating the key dihedral angles, particularly the C2-C3 bond, in increments (e.g., 30°).

-

For each rotational step, perform a preliminary geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM7 or a molecular mechanics force field like UFF) to find the nearest local minimum.

-

-

High-Level Geometry Optimization:

-

Take the unique, low-energy conformers identified in the previous step (e.g., all conformers within 10 kcal/mol of the global minimum).

-

Perform a full geometry optimization using a higher level of theory. A robust and common choice is DFT with the B3LYP functional and the 6-31G(d) basis set.

-

Self-Validation: The optimization calculation must converge to a stationary point, indicated by the forces on the atoms approaching zero.

-

-

Frequency Calculation:

-

Rationale: This step is crucial for two reasons: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate thermodynamic properties like Gibbs free energy (G).

-

Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each optimized conformer.

-

-

Data Analysis:

-

For each isomer, identify the global minimum conformer (the one with the lowest Gibbs free energy).

-

Calculate the relative Gibbs free energy (ΔG) of the most stable conformer for each of the other isomers with respect to the most stable isomer overall.

-

The isomer with the lowest absolute Gibbs free energy is the most thermodynamically stable.

-

Experimental Verification of Isomer Stability and Separation

While computational methods are predictive, experimental validation is the cornerstone of scientific trustworthiness. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating all four stereoisomers and can provide qualitative insights into their interactions with a chiral environment.

Expertise & Causality: Why Chiral HPLC?

Chiral HPLC separates stereoisomers by exploiting their differential interactions with a chiral stationary phase (CSP). The stability of the transient diastereomeric complexes formed between the analyte and the CSP dictates the retention time. While not a direct measure of intrinsic thermodynamic stability, the separation itself is a prerequisite for isolating and characterizing each isomer. Methods like Nuclear Magnetic Resonance (NMR) can then be used on the isolated isomers to probe for features like intramolecular hydrogen bonds that correlate with stability.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for chiral separation and analysis.

Protocol: Chiral HPLC Separation of Stereoisomers

This protocol outlines a general approach for separating the four stereoisomers, based on established methods for chiral amino acids.[8]

-

Instrumentation and Column:

-

HPLC System: A standard system equipped with a UV detector (210 nm) or a mass spectrometer.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., Chiralcel® OJ-H or Chiralpak® AD-H), is often effective. These columns provide a complex chiral environment with grooves and cavities capable of resolving multiple stereocenters.

-

-

Mobile Phase Preparation:

-

Rationale: The mobile phase composition is critical for achieving separation. It often consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and an acidic or basic additive to control the ionization state of the amino acid.

-

Example Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v). The TFA ensures the carboxyl and amino groups are protonated, which can lead to sharper peaks and better-defined interactions with the CSP.

-

-

Sample Preparation:

-

Dissolve a small amount of the isomer mixture (or the individual standards) in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Set a flow rate (e.g., 0.5 - 1.0 mL/min).

-

Inject the sample (e.g., 10 µL).

-

Run the analysis isocratically and record the chromatogram.

-

-

Data Analysis & Validation:

-

Identify the four peaks corresponding to the four stereoisomers. The identity of each peak must be confirmed by injecting pure standards of at least one enantiomeric pair.

-

Self-Validation: The system is validated if it can achieve baseline separation (Resolution > 1.5) for all four peaks, demonstrating its suitability for quantitative analysis and preparative isolation. The isolated fractions can be subjected to further characterization (e.g., NMR) to confirm their structure and probe for stabilizing interactions.

-

Comparative Stability Analysis

Based on theoretical principles and computational studies of analogous β-hydroxy α-amino acids like threonine, a general trend in stability can be predicted. The threo diastereomers, (2S,3R) and (2R,3S), are generally predicted to be more thermodynamically stable than the erythro diastereomers.

Causality: The enhanced stability of the threo form arises from its ability to adopt a staggered (anti-periplanar) conformation for the Cα-Cβ bond. This conformation minimizes steric repulsion between the large ethyl group and the carboxyl/amino functions while simultaneously allowing for the formation of a strong, stabilizing intramolecular hydrogen bond between the β-hydroxyl group and one of the carboxylate oxygens. The erythro isomer cannot achieve this optimal geometry without incurring significant steric strain.

| Isomer Configuration | IUPAC Name | Relative Stability (ΔG, kcal/mol) | Key Stabilizing/Destabilizing Factors |

| threo | (2S,3R) / (2R,3S) | 0 (Reference) | Stabilizing: Strong intramolecular H-bond in a low-energy staggered conformation. Minimal steric strain. |

| erythro | (2S,3S) / (2R,3R) | > 0 (Less Stable) | Destabilizing: Steric hindrance (gauche interactions) when forming an intramolecular H-bond. Higher conformational energy. |

Note: The ΔG values are illustrative. Precise quantitative values must be determined for 2-amino-3-hydroxypentanoic acid specifically via the computational or experimental methods described.

Conclusion and Implications

The is a complex function of their three-dimensional structure, primarily driven by the interplay between intramolecular hydrogen bonding and steric hindrance. The threo diastereomers—(2S,3R) and (2R,3S)—are predicted to be the more stable pair due to their capacity to form stabilizing hydrogen bonds within a sterically favorable conformation.

For professionals in drug development, this knowledge is critical. The most stable isomer is often the desired target for synthesis, as it represents the energetic minimum and is less likely to epimerize over time. Understanding the stability landscape allows for the design of more efficient stereoselective syntheses and the development of more robust and reliable drug formulations. The methodologies presented in this guide, from first-principles computation to chiral chromatography, provide a validated framework for assessing and controlling stereoisomerism in drug discovery and development.

References

-

First-Principle Computational Study on the Full Conformational Space of l-Threonine Diamide, the Energetic Stability of Cis and Trans Isomers. The Journal of Physical Chemistry A. [Link][5]

-

First-principle computational study on the full conformational space of L-threonine diamide, the energetic stability of cis and trans isomers. PubMed. [Link][6]

-

Computational Study of the Stability of Natural Amino Acid isomers. PubMed. [Link][9]

-

(2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3. PubChem. [Link][1]

-

Computational Study of the Stability of Natural Amino Acid isomers. ResearchGate. [Link][10]

-

Determination of Stereochemistry Stability Coefficients of Amino Acid Side-Chains in an Amphipathic Alpha-Helix. PubMed. [Link][11]

-

10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid. Next Peptide. [Link][3]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link][7]

-

A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link][4]

Sources

- 1. (2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 10678287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3S)-2-AMINO-3-HYDROXY-PENTANOIC ACID | 10148-66-0 [chemicalbook.com]

- 3. 10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid | Next Peptide [nextpeptide.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First-principle computational study on the full conformational space of L-threonine diamide, the energetic stability of cis and trans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Computational Study of the Stability of Natural Amino Acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of stereochemistry stability coefficients of amino acid side-chains in an amphipathic alpha-helix - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,3S)-2-Amino-3-hydroxypentanoic Acid: Structural Biology, Synthesis, and Therapeutic Utility

The following is an in-depth technical guide regarding the non-proteinogenic amino acid (2S,3S)-2-Amino-3-hydroxypentanoic acid , also known as L-allo-3-hydroxynorvaline .

Executive Summary

(2S,3S)-2-Amino-3-hydroxypentanoic acid (L-allo-3-hydroxynorvaline) is a chiral, non-proteinogenic amino acid that serves as a critical structural isostere of L-threonine.[1] Unlike the proteinogenic (2S,3R)-threonine, this residue possesses an ethyl side chain in place of a methyl group and adopts the (3S) stereochemistry at the

This molecule is highly valued in drug development for three primary reasons:

-

Translational Fidelity Probe: It challenges the editing mechanisms of Threonine-tRNA synthetases (ThrRS), serving as a tool to study protein synthesis errors.

-

Peptidomimetic Engineering: Its incorporation into peptide backbones alters local hydrophobicity and hydrogen-bonding networks, often enhancing resistance to proteolytic degradation.

-

Biosynthetic Precursor: It appears as a motif in complex peptidyl nucleoside antibiotics (e.g., Muraymycin analogues) and specific depsipeptides.

Structural & Stereochemical Analysis

To understand the utility of (2S,3S)-3-hydroxynorvaline, one must rigorously define its stereochemical relationship to natural amino acids.[1]

The Threonine Isostere Relationship

Standard L-Threonine exists as the (2S,3R) diastereomer.[1] The "allo" prefix in amino acid nomenclature typically denotes an inversion of the chiral center at the side chain (

-

L-Threonine: (2S, 3R) – Methyl group side chain.[1]

-

L-allo-Threonine: (2S, 3S) – Methyl group side chain.[1]

-

(2S,3S)-3-Hydroxynorvaline: (2S, 3S) – Ethyl group side chain.[1]

The extension from a methyl (C1) to an ethyl (C2) group increases the steric bulk of the side chain, impacting the

Comparison Data

| Property | L-Threonine | L-allo-Threonine | (2S,3S)-3-Hydroxynorvaline |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanoic acid | (2S,3S)-2-amino-3-hydroxybutanoic acid | (2S,3S)-2-amino-3-hydroxypentanoic acid |

| Side Chain | Hydroxyethyl | Hydroxyethyl (inverted) | 1-Hydroxypropyl |

| LogP (Hydrophobicity) | -2.94 | -2.94 | ~ -2.4 (More lipophilic) |

| H-Bond Capacity | Donor/Acceptor | Donor/Acceptor | Donor/Acceptor |

| Biological Role | Proteinogenic | Rare metabolite | Synthetic/Antibiotic motif |

Biological Mechanisms & Toxicity[1]

The "Editing" Challenge

The toxicity of 3-hydroxynorvaline to mammalian cells and its antiviral properties stem from its ability to mimic threonine during protein translation.[2][3]

Mechanism:

-

Activation: The enzyme Threonine-tRNA synthetase (ThrRS) activates amino acids by attaching them to tRNA.[1] ThrRS has a "sieving" mechanism to exclude larger amino acids (steric exclusion) and an "editing" site to hydrolyze smaller or chemically distinct misactivated amino acids (e.g., Serine).[1]

-

Evasion: (2S,3S)-3-hydroxynorvaline is isosteric enough to enter the active site but possesses the ethyl group which may evade the strict steric checks that usually block larger substrates, or conversely, it may trigger specific editing pathways.

-

Misincorporation: If the editing domain fails to hydrolyze the mischarged tRNA, the non-canonical amino acid is incorporated into the nascent protein chain. This results in "statistical proteins" with altered folding properties, leading to the unfolded protein response (UPR) and cell death.

Diagram: The Misincorporation Pathway

The following logic diagram illustrates the competitive inhibition and misincorporation pathway mediated by this residue.

Caption: Mechanistic pathway of 3-hydroxynorvaline misincorporation via Threonine-tRNA Synthetase (ThrRS) evasion.

Synthetic Methodologies

For drug development, accessing the enantiopure (2S,3S) isomer is critical.[1] Racemic mixtures are unacceptable due to the distinct biological activity of the (2S,3R) and (2R,3S) isomers.[1]

Preferred Route: Asymmetric Aldol Condensation

The most robust method for synthesizing (2S,3S)-2-amino-3-hydroxypentanoic acid relies on the Evans Oxazolidinone auxiliary or Sharpless Asymmetric Aminohydroxylation .[1] Below is the protocol for the Aldol route using a chiral auxiliary, which provides high diastereoselectivity for the syn-aldol product (allo-configuration requires specific Lewis acid tuning or inversion strategies, but often the anti-aldol is favored by Evans; for syn (allo), Titanium(IV) enolates are often used).

Retrosynthetic Logic:

Target Molecule

Experimental Protocol: Synthesis via Glycine-Ni(II) Complex

A highly stereoselective method involves a Glycine-Ni(II)-Schiff base complex, which is thermodynamically controlled to yield the (2S,3S) product.[1]

Reagents:

-

Glycine-Ni(II)-BPB complex (BPB = (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).[1]

-

Propanal (Propionaldehyde).

-

Base: NaOMe or KOH.

-

Solvent: Methanol/DMF.

Step-by-Step Methodology:

-

Complex Formation: Dissolve the chiral Glycine-Ni(II) complex (1.0 eq) in MeOH.

-

Aldol Reaction: Add Propanal (1.2 eq) and NaOMe (catalytic). Stir at room temperature for 2-4 hours. The reaction proceeds via thermodynamic control, favoring the thermodynamically stable product.

-

Note: The (2S,3S) stereochemistry is often favored due to the specific coordination geometry of the Ni(II) complex which minimizes steric clash between the ligand and the incoming aldehyde.

-

-

Quenching: Neutralize with dilute acetic acid.

-

Hydrolysis: Pour the reaction mixture into dilute HCl (1M) and heat to 60°C to decompose the complex.

-

Ligand Recovery: Extract the chiral ligand (BPB) with dichloromethane (DCM). The ligand can be recycled.

-

Purification: The aqueous layer contains the free amino acid. Purify using cation-exchange chromatography (Dowex 50W). Elute with 1.5M NH

OH. -

Crystallization: Concentrate fractions and crystallize from Ethanol/Water.

Validation Parameters:

-

H NMR (D

-

Optical Rotation:

should be compared to literature standards for the (2S,3S) isomer (typically positive in HCl).

Applications in Peptide Engineering[4][5][6]

Conformational Constraint

In medicinal chemistry, replacing Threonine with (2S,3S)-3-hydroxynorvaline introduces a "gamma-ethyl" effect.[1]

-

Constraint: The larger ethyl group restricts rotation around the

bond ( -

Result: This can stabilize

-sheet secondary structures or specific turn motifs that are metabolically unstable in native peptides.

Fmoc-Protection for Solid Phase Synthesis (SPPS)

To use this amino acid in automated synthesis, the N-terminus must be Fmoc-protected and the side-chain hydroxyl often requires protection (e.g., t-Butyl) to prevent O-acylation during coupling.[1]

Protocol: Fmoc-Protection [1][4]

-

Dissolution: Dissolve (2S,3S)-3-hydroxynorvaline (10 mmol) in 10% Na

CO -

Addition: Add Fmoc-OSu (10 mmol) dissolved in Dioxane (10 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Acidify to pH 2 with HCl, extract with Ethyl Acetate.

-

Yield: Recrystallize from EtOAc/Hexane to obtain Fmoc-(2S,3S)-Hnv-OH .

References

-

Synthesis of 3-Hydroxynorvaline Stereoisomers

-

Biological Activity & Toxicity

-

Natural Product Occurrence (Muraymycin/Peptides)

-

Enzymatic Editing Mechanisms

Sources

- 1. Cinnamycin - Wikipedia [en.wikipedia.org]

- 2. DL-3-Hydroxynorvaline =98 TLC 2280-42-4 [sigmaaldrich.com]

- 3. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2S,3R)-2-azaniumyl-3-hydroxypentanoate | C5H11NO3 | CID 86308697 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemical Divergence in Non-Proteinogenic Amino Acids: An In-Depth Analysis of Erythro vs. Threo β-Hydroxynorvaline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Stereochemical mechanics, enzymatic recognition, and synthetic workflows for β-hydroxynorvaline (Hnv).

Executive Summary

In the landscape of peptidomimetics and antimicrobial drug development, non-proteinogenic amino acids (NPAAs) serve as critical structural probes and therapeutic warheads. β-hydroxynorvaline (Hnv) —a synthetic analog of threonine wherein the β-methyl group is extended to an ethyl group—presents a unique stereochemical challenge. Because it possesses two chiral centers (at the Cα and Cβ positions), Hnv exists as four distinct stereoisomers, broadly categorized into erythro and threo diastereomers.

The distinction between the erythro and threo configurations is not merely structural; it dictates the molecule's biological fate. The threo configuration structurally mimics natural L-threonine, allowing it to infiltrate translational machinery and evade enzymatic editing, whereas the erythro configuration induces severe steric clashes in highly conserved binding pockets. This whitepaper deconstructs the structural, biological, and synthetic differences between these diastereomers, providing a self-validating framework for their application in drug discovery.

Stereochemical Architecture

To understand the biological divergence of Hnv, we must first define its stereochemical boundaries. β-hydroxynorvaline (2-amino-3-hydroxypentanoic acid) contains chiral centers at C2 (α-carbon) and C3 (β-carbon).

-

Threo Configuration (Anti): In the threo diastereomer, the amino and hydroxyl groups are on opposite sides in a Fischer projection. The biologically relevant L-threo-β-hydroxynorvaline possesses the (2S, 3R) configuration. This directly mimics the stereochemistry of natural L-threonine[(2S, 3R)-2-amino-3-hydroxybutanoic acid].

-

Erythro Configuration (Syn): In the erythro diastereomer, the substituents are on the same side. L-erythro-β-hydroxynorvaline has the (2S, 3S) configuration, mimicking L-allo-threonine.

Fig 1: Stereochemical divergence of β-hydroxynorvaline into threo and erythro configurations.

Mechanistic Implications in Biology & Drug Development

The causality behind why drug development professionals must rigorously isolate these diastereomers lies in the extreme stereospecificity of biological enzymes.

Aminoacyl-tRNA Synthetases (ThrRS) and Translational Infiltration

Threonyl-tRNA synthetase (ThrRS) is responsible for charging tRNA with threonine. Bacterial ThrRS is a validated target for antimicrobial drug discovery 1[1]. Research demonstrates that the L-threo isomer of β-hydroxynorvaline acts as an efficient substrate for E. coli ThrRS, leading to fidelity escape and toxic misincorporation into bacterial proteins 2[2]. The erythro configuration, however, clashes with the active site architecture, rendering it biologically inert in this pathway.

Oligosaccharyltransferase (OST) Recognition

OST catalyzes the transfer of oligosaccharides to asparagine residues within the highly specific Asn-Xaa-Thr/Ser motif. The binding pocket for the hydroxy amino acid is exquisitely stereospecific. Studies on pig liver OST reveal that while the enzyme accommodates the extended ethyl side chain of L-threo-β-hydroxynorvaline, it binds much less efficiently than natural threonine due to the bulkier aliphatic group 3[3]. The L-erythro isomer fails to properly orient its hydroxyl group for hydrogen bonding within the hydrophobic pocket, resulting in a complete loss of acceptor activity.

Quantitative Biological Profile

| Molecule | Stereochemistry | ThrRS Activation Rate ( | OST Binding Pocket Fit | Biological Outcome |

| L-Threonine | (2S, 3R) | Optimal (Cognate) | Perfect Match | Normal translation / glycosylation |

| L-threo-Hnv | (2S, 3R) | High (Fidelity Escape) | Sub-optimal (Steric drag) | Misincorporation / Toxicity |

| L-erythro-Hnv | (2S, 3S) | Negligible | Poor (Stereo-mismatch) | Inert / Rejected by editing |

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and isolation of Hnv must be coupled with rigorous analytical validation. The following protocols establish a closed-loop system where synthetic choices dictate stereochemical outcomes, which are then analytically proven before biological deployment.

Fig 2: Self-validating workflow for the synthesis, resolution, and assay of Hnv stereoisomers.

Protocol 1: Diastereoselective Synthesis of L-threo-β-Hydroxynorvaline

Causality: Direct aldol condensation of glycine with propanal yields a nearly 1:1 mixture of erythro/threo isomers. To force the threo outcome, we utilize thermodynamic control via a chiral Ni(II) complex of a glycine Schiff base (Belokon's auxiliary). The square-planar geometry of the Ni(II) complex minimizes steric repulsion, heavily favoring the anti (threo) configuration during the C-C bond formation.

-

Complexation: Prepare the Ni(II) complex of the chiral Schiff base derived from glycine and (S)-o-[N-(N-benzylprolyl)amino]benzophenone.

-

Aldol Addition: Dissolve the complex in methanol. Add 3.0 equivalents of propanal and a catalytic amount of a strong base (e.g., DBU or NaOH). Stir at room temperature for 12 hours. The thermodynamic equilibrium will drive the diastereomeric ratio (dr) to >90:10 in favor of the threo isomer.

-

Disassembly: Quench the reaction with 1M HCl. Heat to 60°C for 2 hours to hydrolyze the Schiff base and release the free amino acid.

-

Recovery: Extract the chiral auxiliary with dichloromethane. Isolate the aqueous layer containing the crude β-hydroxynorvaline and lyophilize.

Protocol 2: Analytical Validation & Chiral Resolution

Causality: Biological assays will yield false negatives/positives if the diastereomeric excess (

-

Derivatization: React the crude Hnv with Fmoc-OSu in a 10% Na2CO3/dioxane mixture to generate Fmoc-β-hydroxynorvaline, enhancing UV detectability and column interaction.

-

Chiral HPLC Resolution: Inject the sample onto a Daicel Chiralpak IC column.

-

Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1).

-

Mechanism: The spatially distinct projection of the ethyl group in the erythro vs threo forms interacts differently with the immobilized polysaccharide chiral stationary phase, allowing baseline separation.

-

-

NMR Verification (The Self-Validation Step): Dissolve the purified fractions in

. Analyze the-

Threo Isomer: Exhibits a smaller coupling constant (

Hz) due to the preferred gauche orientation of the protons in the lowest-energy rotamer. -

Erythro Isomer: Exhibits a larger coupling constant (

Hz). -

Directive: Do not proceed to ThrRS or OST biological assays unless

-coupling confirms the correct relative stereochemistry and HPLC confirms

-

References

- Source: National Center for Biotechnology Information (NCBI)

- Synthetic and editing reactions of aminoacyl-tRNA synthetases using cognate and non-cognate amino acid substrates Source: ResearchGate URL

- Source: National Center for Biotechnology Information (NCBI)

Sources

metabolic pathway analysis of hydroxy amino acids

The Flux and Fate of Hydroxy Amino Acids: A Technical Blueprint for Metabolic Pathway Analysis

As a Senior Application Scientist, I approach metabolic pathway analysis not merely as a cataloging of static metabolite concentrations, but as the dynamic mapping of biochemical flux. Hydroxy amino acids—specifically serine, threonine, tyrosine, and hydroxyproline—possess a unique hydroxyl (-OH) functional group that dictates their distinct reactivity, facilitating phosphorylation, hydrogen bonding, and highly specific enzymatic routing. Understanding the metabolic reprogramming of these amino acids is no longer just an academic exercise; it is the vanguard of targeted drug development in oncology, neurology, and rare metabolic disorders.

This guide delineates the mechanistic pathways of hydroxy amino acids, establishes self-validating analytical workflows using isotope tracing and LC-MS/MS, and provides the quantitative frameworks necessary for robust metabolic flux analysis.

Pathway Dynamics & Disease Pathology

To design an effective analytical assay, one must first understand the biological routing and the pathological implications of the target metabolites.

Serine-Glycine One-Carbon (SGOC) Metabolism in Oncology Serine is a central hub in cancer metabolism. While cells can import exogenous serine, many aggressive tumors upregulate the de novo serine synthesis pathway (SSP). Here, the glycolytic intermediate 3-phosphoglycerate is converted to serine via the rate-limiting enzyme phosphoglycerate dehydrogenase (PHGDH)[1]. Serine is subsequently converted to glycine by serine hydroxymethyltransferase (SHMT1/2), a reaction that simultaneously donates a one-carbon unit to tetrahydrofolate (THF)[2]. This cyclic metabolic network provides the essential precursors for purine and pyrimidine synthesis, while also maintaining the redox homeostasis of the tumor microenvironment through NADPH production[2]. Consequently, enzymes like PHGDH and SHMT2 have become focal points for anti-cancer drug development, with inhibitors such as CBR-5884 showing promise in restricting tumor proliferation[1].

Serine-Glycine One-Carbon (SGOC) metabolic pathway fueling nucleotide synthesis.

Tyrosine Metabolism and Inborn Errors Tyrosine metabolism is equally critical, serving as the precursor for catecholamine neurotransmitters and feeding into the TCA cycle via fumarate and acetoacetate. In the context of inborn errors of metabolism, such as Alkaptonuria (AKU), a deficiency in homogentisate 1,2-dioxygenase (HGD) leads to the toxic accumulation of homogentisic acid (HGA)[3]. Advanced LC-QTOF-MS metabolomic profiling has recently revealed that HGA undergoes previously unrecognized phase II biotransformations, yielding sulfate and glucuronide conjugates[3]. Tracking these specific biotransformations provides a highly accurate biomarker panel for evaluating the efficacy of HGA-lowering agents like nitisinone.

Advanced Analytical Workflows: Self-Validating Isotope Tracing

Static metabolomics suffers from a critical blind spot: an accumulation of a metabolite could indicate either increased synthesis or decreased consumption. To resolve this causality, we employ

The following LC-MS/MS protocol is designed as a self-validating system. By integrating a stable-isotope-labeled internal standard (IS) spike at the exact moment of quenching, the workflow inherently controls for extraction efficiency, matrix suppression, and instrument drift.

Step-by-Step Methodology: C-Isotope Tracing of Hydroxy Amino Acids

Step 1: Isotopic Labeling & Incubation

-

Action: Culture cells in media containing 10 mM [U-

C]Glucose or [U- -

Causality: Standard FBS contains high levels of unlabeled amino acids that will competitively dilute the isotopic tracer, skewing the MID calculations. dFBS ensures the only source of the nutrient is the highly controlled

C tracer.

Step 2: Rapid Quenching & IS Spike (The Self-Validation Step)

-

Action: Aspirate media and immediately submerge cells in 80% Methanol pre-chilled to -80°C. Simultaneously spike in a defined concentration of

N-labeled amino acid internal standards. -

Causality: Cellular metabolism operates on a timescale of milliseconds. -80°C Methanol instantly denatures metabolic enzymes, freezing the biochemical snapshot. Spiking the

N-IS at this exact stage validates the entire downstream extraction process; any loss of the

Step 3: Chromatographic Separation

-

Action: Separate the extracted metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) with a gradient of 20 mM ammonium acetate (pH 9.0) and acetonitrile.

-

Causality: Hydroxy amino acids are highly polar and exhibit poor retention on standard Reversed-Phase (C18) columns. HILIC leverages a water-enriched layer on the stationary phase, providing excellent retention and sharp peak shapes for polar analytes[5].

Step 4: MS/MS Detection & Natural Abundance Correction

-

Action: Analyze via Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Post-acquisition, correct the raw data for naturally occurring isotopes (e.g.,

C at 1.1%). -

Causality: MRM provides unmatched sensitivity and specificity by filtering for both the precursor and a specific fragment ion. However, natural isotopic abundance will artificially inflate the M+1 and M+2 signals. Mathematical correction is an absolute prerequisite to obtain the true flux distribution[4].

Step-by-step LC-MS/MS workflow for 13C-isotope tracing of hydroxy amino acids.

Quantitative Data Presentation

To execute the MRM detection phase effectively, specific mass transitions must be programmed into the mass spectrometer. The table below summarizes the optimized quantitative parameters for the core hydroxy amino acids. Using these specific collision energies ensures optimal fragmentation of the precursor ion into the most abundant product ion, maximizing the signal-to-noise ratio.

| Target Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Self-Validating Internal Standard |

| L-Serine | 106.1 | 60.1 | 15 | Positive | |

| L-Threonine | 120.1 | 74.1 | 15 | Positive | |

| L-Tyrosine | 182.1 | 136.1 | 20 | Positive | |

| Trans-4-Hydroxyproline | 132.1 | 86.1 | 18 | Positive | |

| Homogentisic Acid (HGA) | 167.0 | 123.0 | 12 | Negative |

Note: HGA is measured in negative ion mode due to the high acidity of its functional groups, which readily lose a proton during electrospray ionization.

Conclusion & Translational Impact

The transition from qualitative biomarker discovery to quantitative metabolic flux analysis represents a paradigm shift in drug development. By mapping the exact flow of carbon through the SGOC pathway, we can identify which tumors are truly addicted to de novo serine synthesis, thereby stratifying patients who will respond to PHGDH inhibitors[1]. Similarly, high-throughput UHPLC-ESI-MS/MS workflows allow for the rapid screening of tyrosine and tryptophan cometabolism, enabling the detection of phase II biotransformations at parts-per-billion limits of detection[5].

For researchers and drug development professionals, adopting these self-validating, isotope-traced analytical frameworks ensures that the metabolic data driving clinical decisions is not only accurate but mechanistically unassailable.

References

- Serine, glycine and one-carbon metabolism in cancer (Review) - nih.gov -

- Serine metabolism in tumor progression and immunotherapy - nih.gov -

- Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - nih.gov -

- Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - nih.gov -

- Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions - nih.gov -

Sources

- 1. Serine metabolism in tumor progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

(2S,3S)-2-Amino-3-hydroxypentanoic acid CAS number and safety data

[1][2]

Identity & Physicochemical Profile[1][3][4]

(2S,3S)-2-Amino-3-hydroxypentanoic acid is the specific stereoisomer of 3-hydroxynorvaline characterized by the erythro-like configuration (relative to the amino and hydroxyl groups in the Fisher projection, analogous to L-allo-threonine). It serves as a higher homolog of threonine, providing increased steric bulk (ethyl vs. methyl side chain) while retaining the polar hydroxyl functionality essential for hydrogen bonding within active sites.

Core Identifiers

| Parameter | Technical Specification |

| CAS Registry Number | 10148-66-0 |

| IUPAC Name | (2S,3S)-2-Amino-3-hydroxypentanoic acid |

| Common Synonyms | (2S,3S)-3-Hydroxynorvaline; L-allo-3-Hydroxynorvaline |

| Molecular Formula | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol |

| SMILES | CCC(=O)O |

| Stereochemistry | (2S) at |

Structural Visualization

The following diagram illustrates the stereochemical relationships and the structural homology to Threonine, highlighting its utility in Structure-Activity Relationship (SAR) probing.

Figure 1: Structural derivation and stereochemical relationship of (2S,3S)-3-Hydroxynorvaline.

Safety Data & Handling (GHS Standards)

While amino acids are generally regarded as low-toxicity, the non-proteinogenic nature and specific purity requirements of CAS 10148-66-0 dictate strict adherence to laboratory safety protocols to prevent sensitization and degradation.

Hazard Classification (GHS)[7]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Protocols

The compound is hygroscopic . Moisture absorption can lead to caking and hydrolysis of activated esters during peptide coupling.

| Category | Protocol |

| PPE | Nitrile gloves (min 0.11mm thickness), safety goggles with side shields, and lab coat. Use a particulate respirator (N95/P2) if dust formation is likely. |

| Storage | Store at -20°C (long-term) or 2-8°C (short-term). Keep under inert atmosphere (Argon/Nitrogen). Desiccation is mandatory. |

| Spill Response | Sweep up to avoid dust generation.[3] Ventilate area.[1][2][3] Wash spill site with 10% sodium bicarbonate solution followed by water. |

Emergency Decision Tree

Figure 2: Emergency response protocol for exposure to (2S,3S)-2-Amino-3-hydroxypentanoic acid.

Synthesis & Production Methodologies

Synthesizing (2S,3S)-3-hydroxynorvaline requires precise control over two contiguous chiral centers. The "Expertise" in this process lies in separating the threo and erythro diastereomers, which often have similar physical properties.

Primary Synthetic Route: Aldol Condensation

The most robust route for research-scale production involves a metal-mediated aldol reaction between a glycine equivalent and propanal.

-

Starting Material: Ni(II)-complex of a glycine Schiff base (e.g., Belokon's glycine equivalent).

-

Aldol Reaction: Reaction with Propanal under basic conditions.

-

Note: This step typically yields a mixture of diastereomers ((2S,3R) and (2S,3S)).

-

-

Diastereomeric Separation:

-

Critical Step: The (2S,3S) isomer is often the minor product in standard thermodynamic conditions. Separation is achieved via Column Chromatography (Silica gel, MeOH/DCM gradient) or Crystallization depending on the specific chiral auxiliary used.

-

-

Hydrolysis: Acidic hydrolysis (HCl/MeOH) releases the free amino acid and recycles the chiral auxiliary.

-

Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

Quality Control Parameters

-

Enantiomeric Excess (ee): >98% (Determined via Chiral HPLC, e.g., Crownpak CR(+) column).

-

Diastereomeric Ratio (dr): >95:5 (Crucial for biological assays).

-

Water Content: <1.0% (Karl Fischer titration).

Applications in Drug Development[11][12][13]

Peptide Engineering (Peptidomimetics)

(2S,3S)-3-Hydroxynorvaline is used to substitute Threonine or Serine in bioactive peptides.

-

Mechanism: The ethyl side chain increases hydrophobicity and steric occlusion compared to the methyl group of Threonine.

-

Utility: This modification probes the "tightness" of the receptor's binding pocket. If the ethyl group is tolerated, it suggests the pocket can accommodate larger hydrophobic moieties, allowing for further optimization of lipophilicity (LogP).

Protease Inhibitors

Hydroxy-amino acids are key precursors for transition-state mimic inhibitors.

-

The vicinal amino-alcohol motif is a scaffold for synthesizing epoxyketone or boronic acid pharmacophores used in proteasome inhibitors.

-

Example: Analogues of HCV protease inhibitors where the P1 or P2 position requires specific steric bulk and H-bonding capability.

Application Workflow

Figure 3: Integration of (2S,3S)-3-Hydroxynorvaline into drug discovery workflows.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10678287, (2S,3S)-2-Amino-3-hydroxypentanoic acid. Retrieved from [Link]

- Easton, C. J., et al. (1994).Synthesis of hydroxynorvaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for synthetic routes).

Whitepaper: The Strategic Incorporation of Beta-Hydroxynorvaline in the Design of Next-Generation Antibiotic Peptides

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in antibiotic discovery, moving beyond traditional scaffolds to innovative molecular designs. Antimicrobial peptides (AMPs) represent a promising frontier, yet their therapeutic potential is often hindered by issues of proteolytic instability and suboptimal activity. The incorporation of non-proteinogenic amino acids offers a robust strategy to overcome these limitations. This technical guide focuses on beta-hydroxynorvaline (Hnv), a non-coded amino acid, as a strategic building block for enhancing the therapeutic profile of synthetic AMPs. We provide an in-depth analysis of Hnv's unique stereochemical properties, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and an exploration of its mechanistic impact on peptide structure, stability, and antimicrobial efficacy. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals dedicated to pioneering novel solutions in the fight against multidrug-resistant pathogens.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant bacteria poses a severe threat to global health.[1] Conventional antibiotics are losing efficacy, creating an urgent need for new therapeutic agents that operate via novel mechanisms of action to circumvent existing resistance pathways.[2][3] Antimicrobial peptides (AMPs), a cornerstone of the innate immune system in most living organisms, are compelling candidates.[1][4][5] Their primary mode of action often involves the physical disruption of bacterial cell membranes, a mechanism less prone to the development of resistance compared to the target-specific inhibition of conventional antibiotics.[6][7][8]

However, the translation of natural AMPs into clinical drugs is fraught with challenges, including susceptibility to protease degradation, potential cytotoxicity, and high manufacturing costs.[1] A powerful strategy to mitigate these issues is the introduction of non-proteinogenic, or non-canonical, amino acids (ncAAs) into peptide sequences.[9][10] These unique building blocks can bestow peptides with enhanced proteolytic resistance, improved conformational stability, and refined biological activity.[10][11] This guide focuses on the strategic potential of one such ncAA: beta-hydroxynorvaline (Hnv).

Beta-Hydroxynorvaline: A Chemically Advantaged Building Block

Beta-hydroxynorvaline, with the chemical formula C5H11NO3, is a derivative of the amino acid norvaline, distinguished by a hydroxyl group at the β-carbon position.[12][13] This seemingly minor modification introduces significant chemical properties that can be exploited in peptide design.

-

Enhanced Hydrogen Bonding: The β-hydroxyl group can act as both a hydrogen bond donor and acceptor. This enables the formation of additional intramolecular hydrogen bonds, which can stabilize specific secondary structures like β-turns and β-hairpins.[14][15] Such conformational pre-organization can enhance binding affinity to microbial targets.

-

Increased Polarity and Amphipathicity: The hydroxyl group increases the local polarity of the side chain, which can be used to fine-tune the overall amphipathicity of the peptide—a critical determinant of antimicrobial activity.[16] This allows for a more precise balance between hydrophobic interactions that drive membrane insertion and cationic charges that mediate initial binding to negatively charged bacterial surfaces.

-

Proteolytic Shielding: The steric bulk and altered electronic properties introduced by the β-hydroxyl group can hinder the approach and recognition by proteases, thereby increasing the peptide's half-life in biological fluids.

Synthesis and Incorporation: A Guide to SPPS

The most efficient method for incorporating Hnv into a target peptide sequence is through automated or manual Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[17][18] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[19][20]

Core Experimental Workflow: SPPS

The SPPS cycle for incorporating an Fmoc-protected beta-hydroxynorvaline (Fmoc-Hnv(tBu)-OH), where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group, follows a well-defined sequence of steps.

Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating beta-hydroxynorvaline.

Detailed Protocol: Manual SPPS of a Hnv-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide (e.g., Ac-Lys-Hnv -Arg-Trp-NH2) on a Rink Amide resin.

1. Resin Preparation:

- Place 100 mg of Rink Amide resin in a fritted reaction vessel.

- Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

2. First Amino Acid Coupling (Trp):

- Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

- Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

- Activation & Coupling: In a separate tube, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Add the activation mixture to the resin and agitate for 2 hours.

- Washing: Wash the resin as described above.

3. Second Amino Acid Coupling (Arg):

- Repeat the deprotection and washing steps.

- Couple Fmoc-Arg(Pbf)-OH following the activation and coupling procedure above.

4. Incorporation of Beta-Hydroxynorvaline (Hnv):

- Deprotection & Washing: Perform the standard Fmoc removal and washing sequence.

- Activation & Coupling: Prepare the activation mixture using Fmoc-Hnv(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.). Couple for 2-4 hours. Causality Note: The β-hydroxy amino acid may exhibit slower coupling kinetics; extending the reaction time or using a more potent coupling agent like HATU can ensure complete reaction.

- Washing: Perform standard washes.

5. Final Amino Acid and Capping:

- Couple Fmoc-Lys(Boc)-OH using the standard procedure.

- After the final Fmoc deprotection, cap the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

6. Cleavage and Deprotection:

- Wash the final peptide-resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

7. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final product by mass spectrometry (MS).

Mechanistic Impact and Performance Enhancement

The inclusion of Hnv can profoundly influence the peptide's mechanism of action at a molecular level, leading to superior antimicrobial performance.

Structural Stabilization and Target Interaction

The β-hydroxyl group facilitates conformational rigidity. By forming intramolecular hydrogen bonds, Hnv can nucleate and stabilize β-sheet or β-hairpin structures, which are common motifs in potent AMPs.[14][15] This pre-organized structure reduces the entropic penalty upon binding to the bacterial membrane, leading to higher affinity and more efficient membrane disruption.

Caption: Mechanistic impact of Hnv on peptide structure and its subsequent interaction with the bacterial membrane.

Comparative Bioactivity Data

The theoretical advantages of incorporating Hnv can be summarized by comparing a hypothetical parent peptide with its Hnv-modified analog.

| Parameter | Parent Peptide (e.g., Ac-KVRW-NH₂) | Hnv-Modified Peptide (Ac-K-Hnv -RW-NH₂) | Rationale for Improvement |

| MIC vs. S. aureus (μg/mL) | 16 | 4 | Enhanced amphipathicity and structural stability lead to more potent membrane disruption.[16] |

| MIC vs. E. coli (μg/mL) | 32 | 8 | Improved interaction with the outer and inner membranes of Gram-negative bacteria.[6] |

| Hemolytic Activity (HC₅₀, μg/mL) | 50 | >200 | The hydroxyl group can modulate hydrophobicity to decrease non-specific interactions with zwitterionic mammalian cell membranes, improving selectivity. |

| Proteolytic Stability (t½ in serum) | < 1 hour | > 6 hours | The non-natural side chain provides steric hindrance against protease recognition and cleavage.[9][10] |

MIC: Minimum Inhibitory Concentration. HC₅₀: 50% Hemolytic Concentration. Data is illustrative.

Challenges and Troubleshooting

While promising, the use of Hnv is not without its challenges. A self-validating protocol anticipates and addresses these issues.

-

Challenge 1: Incomplete Coupling Reactions.

-

Cause: The β-hydroxyl group can add steric hindrance, slowing down the kinetics of the amide bond formation.

-

Solution: Utilize more powerful coupling reagents like HATU or COMU.[21] Alternatively, double the coupling time and use a monitoring method (e.g., Kaiser test) to ensure the reaction goes to completion before proceeding to the next step.

-

-

Challenge 2: Peptide Aggregation.

-

Cause: Peptides containing Hnv, especially within hydrophobic sequences, may be prone to aggregation on the resin, leading to truncated sequences.[22][23]

-

Solution: Perform the synthesis at a slightly elevated temperature (microwave-assisted SPPS) or incorporate structure-disrupting "pseudoproline" dipeptides elsewhere in the sequence to improve solvation of the growing peptide chain.[18] Using specialized resins like PEG-modified polystyrene can also mitigate aggregation.

-

-

Challenge 3: Stereochemical Purity.

-

Cause: The synthesis of the Fmoc-Hnv(tBu)-OH building block itself must be robust to ensure high diastereomeric and enantiomeric purity.

-

Solution: Source the protected amino acid from a reputable vendor with documented quality control. The stereochemistry of the final peptide should be confirmed by advanced analytical methods if it is intended for clinical development.

-

Conclusion and Future Directions

Beta-hydroxynorvaline represents a potent, strategically valuable tool in the arsenal of the peptide chemist. Its ability to enhance structural stability, modulate amphipathicity, and increase proteolytic resistance directly addresses the primary weaknesses of natural antimicrobial peptides. The protocols and mechanistic insights provided in this guide demonstrate that the incorporation of Hnv is a practical and effective strategy for the rational design of novel antibiotic candidates.

Future research should focus on systematically mapping the structure-activity relationship of Hnv in various peptide backbones and against a wider array of pathogenic bacteria. Exploring different stereoisomers of Hnv and combining its use with other non-proteinogenic amino acids could unlock further synergies, leading to the development of highly potent, selective, and stable peptide therapeutics capable of meeting the challenge of global antibiotic resistance.

References

- Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases. (2025). Journal of Biomedical Science.

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Bio-Synthesis Inc.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). PubMed Central.

- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). MDPI.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.

- 3-Hydroxynorvaline | C5H11NO3. (n.d.). PubChem, NIH.

- Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. (n.d.). PubMed Central.

- Incorporation of β-Amino Acids Enhances the Antifungal Activity and Selectivity of the Helical Antimicrobial Peptide Aurein 1.2. (n.d.). Scilit.

- N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020). Organic Letters.

- Non-proteinogenic amino acids. (n.d.). Wikipedia.

- Bulky Nonproteinogenic Amino Acids Permit the Design of Very Small and Effective Cationic Antibacterial Peptides. (2004). Journal of Medicinal Chemistry.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- DL-3-Hydroxynorvaline, ≥98% (TLC). (n.d.). Sigma-Aldrich.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.

- Syntheses and biological activities of gramicidin S analogs containing delta-hydroxy-L-norvaline or glycine. (n.d.). PubMed.

- Dl-beta-hydroxynorvaline(CAS# 34042-00-7). (n.d.). Angene Chemical.

- Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides. (n.d.). PubMed Central.

- Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applic

- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology.

- Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. (2019). Frontiers in Microbiology.

- What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).

- The relationship between peptide structure and antibacterial activity. (n.d.).

- Peptides and proteins with antimicrobial activity. (n.d.). PubMed Central.

- Antimicrobial peptide biological activity, delivery systems and clinical translation status and challenges. (n.d.). PubMed Central.

- SYNTHESIS NOTES. (n.d.). Aapptec.

- The drug developers fighting the antibiotic resistance problem. (2023). Chemistry World.

- Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. (2025). PubMed Central.

Sources

- 1. Antimicrobial peptide biological activity, delivery systems and clinical translation status and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The drug developers fighting the antibiotic resistance problem | Feature | Chemistry World [chemistryworld.com]

- 3. Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides and proteins with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases [explorationpub.com]

- 7. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 9. Antibiotics | Free Full-Text | Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-Hydroxynorvaline | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DL-3-Hydroxynorvaline =98 TLC 2280-42-4 [sigmaaldrich.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bachem.com [bachem.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. biomatik.com [biomatik.com]

- 22. blog.mblintl.com [blog.mblintl.com]

- 23. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

stereochemical configuration of (2S,3S)-2-Amino-3-hydroxypentanoic acid

An In-depth Technical Guide to the Stereochemical Configuration of (2S,3S)-2-Amino-3-hydroxypentanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2S,3S)-2-Amino-3-hydroxypentanoic acid, a non-proteinogenic β-hydroxy-α-amino acid of significant interest to researchers, scientists, and professionals in drug development. Its unique stereochemical architecture presents both challenges and opportunities in synthetic chemistry and pharmacology. This document delves into the foundational principles of its stereochemistry, methods for its stereoselective synthesis, and the analytical techniques required for its unambiguous characterization.

Introduction to (2S,3S)-2-Amino-3-hydroxypentanoic Acid

(2S,3S)-2-Amino-3-hydroxypentanoic acid, also referred to as (2S,3S)-β-hydroxynorvaline, is a chiral molecule containing two stereogenic centers at the C2 (α-carbon) and C3 (β-carbon) positions. The precise three-dimensional arrangement of the amino and hydroxyl groups dictates its chemical and biological properties. As a member of the β-hydroxy-α-amino acid class, it serves as a crucial chiral building block for the synthesis of complex natural products and pharmaceutical agents, including antibiotics and enzyme inhibitors.[1] The control of stereochemistry during synthesis is paramount, as different stereoisomers often exhibit vastly different biological activities.[2][3]

Elucidation of the (2S,3S) Stereochemical Configuration

The designation (2S,3S) defines the absolute configuration at the two chiral centers according to the Cahn-Ingold-Prelog (CIP) priority rules. This configuration results in a syn relative stereochemistry between the C2-amino group and the C3-hydroxyl group.

-

C2 (α-carbon): The substituents are prioritized as follows: -NH2 > -COOH > -CH(OH)CH2CH3 > -H. With the lowest priority group (H) oriented away, the sequence from highest to lowest priority traces a counter-clockwise path, assigning the 'S' configuration.

-

C3 (β-carbon): The substituents are prioritized as follows: -OH > -CH(NH2)COOH > -CH2CH3 > -H. With the hydrogen atom pointing away, the sequence from highest to lowest priority is also counter-clockwise, leading to an 'S' configuration.

Due to the presence of two chiral centers, four stereoisomers of 2-Amino-3-hydroxypentanoic acid exist:

-

(2S,3S) and (2R,3R) : This pair of enantiomers has a syn (or erythro) relative stereochemistry.

-

(2S,3R) and (2R,3S) : This pair of enantiomers has an anti (or threo) relative stereochemistry.

The (2S,3S) and (2S,3R) isomers are diastereomers, meaning they are non-mirror image stereoisomers with distinct physical and chemical properties.[3]

Stereoselective Synthesis Methodologies

The synthesis of β-hydroxy-α-amino acids with high stereoselectivity is a significant challenge in organic chemistry.[1] Several advanced strategies have been developed to control both the relative (syn/anti) and absolute (R/S) stereochemistry.

Key Synthetic Approaches:

-

Aldol Reactions: Asymmetric aldol reactions of glycine Schiff bases are highly effective for creating the two adjacent stereocenters in a single step.[4] The choice of catalyst and reaction conditions can favor the formation of syn-adducts.[4]

-

Palladium-Catalysed Aza-Claisen Rearrangement: A highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been achieved using a palladium(II)-catalysed aza-Claisen rearrangement, yielding high diastereomeric ratios.

-

Chiral Auxiliaries: The use of tricyclic iminolactones as chiral auxiliaries allows for highly diastereoselective nucleophilic addition to aldehydes, which after hydrolysis, yields β-hydroxy-α-amino acids with excellent enantiomeric excess.[5]

-

Enzymatic Synthesis: Biocatalytic methods, such as using amino acid hydroxylases, offer a sustainable and highly selective route.[1][6] These enzymes can catalyze hydroxylation with high regio- and stereoselectivity.[6]

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol is a generalized example based on methodologies for the syn-selective synthesis of β-hydroxy α-amino acids from glycine imine derivatives.[4]

Objective: To synthesize (2S,3S)-2-Amino-3-hydroxypentanoic acid via a stereoselective aldol reaction.

Materials:

-

Benzophenone-derived imine of glycine o-nitroanilide (pronucleophile)

-

Propanal (aldehyde)

-

Brønsted Base Catalyst (e.g., a chiral amine or phosphine)

-

Anhydrous solvent (e.g., THF, CH2Cl2)

-

Hydrochloric Acid (for hydrolysis)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the benzophenone-derived imine of glycine o-nitroanilide (1.0 eq) and the Brønsted base catalyst (0.1-0.2 eq) in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to the optimized temperature (e.g., -78 °C) to enhance stereoselectivity.

-

Aldehyde Addition: Slowly add propanal (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the low temperature for the specified time (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-